6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide
Overview
Description
6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide is a synthetic organic compound that belongs to the quinolinecarboxamide family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a chloro group, a phenyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloro group at the desired position.
Amidation: The final step involves the reaction of the chlorinated quinoline with 3-methylphenylamine and phenyl isocyanate to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Amines
Substitution: Substituted quinoline derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, as an anti-tubercular agent, it may inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, disrupting the bacterial cell wall and leading to cell death . The compound’s structure allows it to fit into the active sites of these targets, blocking their normal function.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide
- N-(3-iodo-4-methylphenyl)-2-phenylquinoline-4-carboxamide
Uniqueness
6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the 3-methylphenyl group differentiates it from other quinolinecarboxamide derivatives, potentially leading to different reactivity and biological activity profiles.
Properties
IUPAC Name |
6-chloro-N-(3-methylphenyl)-2-phenylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O/c1-15-6-5-9-18(12-15)25-23(27)20-14-22(16-7-3-2-4-8-16)26-21-11-10-17(24)13-19(20)21/h2-14H,1H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTZZZUPKQRVED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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